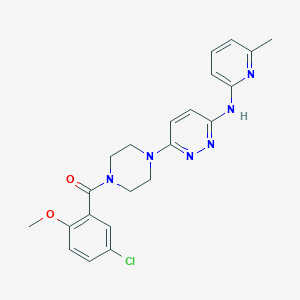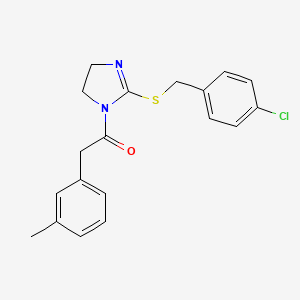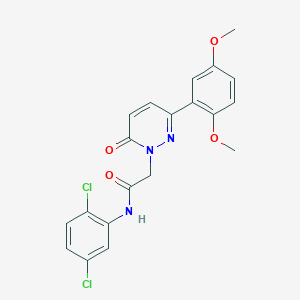
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis. This compound is also known as 2-Trifluoroacetyl-4-nitro-5-pyridin-2-yl-1,3-oxazolidin-2-one, and its chemical formula is C10H7F3N3O4.
Wirkmechanismus
The mechanism of action of 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is not well understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been reported to inhibit the activity of topoisomerase I and II, which are important enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one in lab experiments include its ease of synthesis, stability, and potential applications in medicinal chemistry. However, the limitations of using this compound include its toxicity and potential for side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in medicinal chemistry.
2. Investigation of the toxicity and potential side effects of this compound.
3. Development of new synthetic routes for the preparation of this compound.
4. Exploration of the potential applications of this compound in material science and organic synthesis.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
Synthesemethoden
The synthesis of 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one involves the reaction of 4-acetyl-5-nitro-2-pyridinecarbonitrile with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is obtained as a yellow solid after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Eigenschaften
IUPAC Name |
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c1-3(14)4-2-5(6(15)8(9,10)11)12-7(4)13(16)17/h2,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDNGPOWHVAMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557942.png)
![3-Chloro-[1,2]thiazolo[5,4-c]pyridine](/img/structure/B2557943.png)







![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)